5-Amino-2,6-dimethoxy-3-hydroxypyridine
CAS No.: 104333-03-1
VCID: VC0010807
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.

Description | 5-Amino-2,6-dimethoxy-3-hydroxypyridine is a chemical compound with the molecular formula and a molecular weight of 170.17 g/mol. It is also known by other names, including 5-amino-2,6-dimethoxypyridin-3-ol . The compound features an amino group at the 5-position, methoxy groups at the 2 and 6-positions, and a hydroxyl group at the 3-position on a pyridine ring. 5-Amino-2,6-dimethoxy-3-hydroxypyridine is achiral, meaning it lacks stereocenters and does not exhibit optical activity . This chemical is used in scientific research as a building block for synthesizing complex organic molecules and as a reagent in chemical reactions. Researchers explore its potential biological activities, such as antimicrobial and anticancer properties, and its possible use as a therapeutic agent for various diseases. It also finds application in the production of dyes, pigments, and other industrial chemicals. The presence of amino and hydroxyl groups enables it to form hydrogen bonds and interact with enzymes and receptors, modulating biological processes. Similar compounds include 2-Amino-3-hydroxypyridine and 5-Amino-2,6-dimethoxypyridine. 2-Amino-3-hydroxypyridine shares similar functional groups but differs in the positions of the amino and hydroxyl groups, while 5-Amino-2,6-dimethoxypyridine lacks the hydroxyl group at the 3-position, affecting its reactivity and applications. |
---|---|
CAS No. | 104333-03-1 |
Product Name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine |
Molecular Formula | C7H10N2O3 |
Molecular Weight | 170.17 g/mol |
IUPAC Name | 5-amino-2,6-dimethoxypyridin-3-ol |
Standard InChI | InChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3 |
Standard InChIKey | VNECCGPOXBLLOG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=N1)OC)N)O |
Canonical SMILES | COC1=C(C=C(C(=N1)OC)N)O |
Synonyms | 5-AMINO-2,6-DIMETHOXY-3-HYDROXYPYRIDINE |
PubChem Compound | 20205558 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume